2-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
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Overview
Description
2-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with furan and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the benzamide core.
Substitution with Furan and Thiophene: The benzamide core is then subjected to nucleophilic substitution reactions with furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Reduced forms of the benzamide core.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Biological Studies: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The furan and thiophene moieties can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 2-Chloro-N,N-di-n-propylnicotinamide
- 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
Uniqueness
2-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to the presence of both furan and thiophene rings, which provide distinct electronic properties and reactivity. This dual substitution enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H16ClNO2S |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16ClNO2S/c1-13-8-10-23-17(13)12-20(11-14-5-4-9-22-14)18(21)15-6-2-3-7-16(15)19/h2-10H,11-12H2,1H3 |
InChI Key |
CUTZSWGMJAHTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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